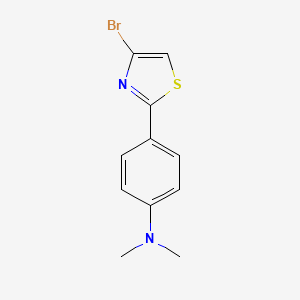

4-(4-bromothiazol-2-yl)-N,N-dimethylaniline

Description

4-(4-Bromothiazol-2-yl)-N,N-dimethylaniline is an aromatic amine derivative featuring a brominated thiazole ring attached to a para-substituted N,N-dimethylaniline moiety. The compound’s structure combines the electron-donating dimethylamino group (-NMe₂) with the electron-withdrawing bromothiazole ring, creating a push-pull electronic system. This configuration is critical for applications in materials science and medicinal chemistry, where such electronic properties influence fluorescence, reactivity, and biological activity .

For example, describes the use of 4-(5-bromopyridin-2-yl)-N,N-dimethylaniline in a Pd-catalyzed coupling reaction with alcohols, yielding substituted pyridine derivatives in moderate yields (55%) . Similarly, lists 4-bromo-N,N-dimethylaniline as a common starting material for functionalization, indicating that brominated intermediates are pivotal in constructing such molecules .

Applications: Bromothiazole derivatives are frequently explored as pharmacophores due to their bioactivity. For instance, highlights imidazole-based N,N-dimethylaniline derivatives with local anesthetic properties , while demonstrates that styryl-N,N-dimethylaniline analogs inhibit Wnt signaling in colorectal cancer cells .

Properties

IUPAC Name |

4-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKYURYAOIMNNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227336 | |

| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415564-69-0 | |

| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-bromo-2-thiazolyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between 4-boronic acid-N,N-dimethylaniline and 2-bromo-4-bromothiazole enables precise attachment of the thiazole moiety. This method leverages the ortho-directing effect of the dimethylamino group to ensure para selectivity.

Reaction Conditions:

Ullmann-Type Coupling

Copper-mediated coupling of 2-iodo-4-bromothiazole with N,N-dimethylaniline under basic conditions offers an alternative route. While less efficient than Suzuki coupling, this method avoids expensive palladium catalysts.

Reaction Conditions:

Bromination of Pre-formed Thiazole Derivatives

Bromination of pre-synthesized 4-(thiazol-2-yl)-N,N-dimethylaniline is critical for introducing the 4-bromo substituent. Thionyl bromide (SOBr₂) in 1,2-dichloroethane at 0°C selectively brominates the thiazole ring’s 4-position, as demonstrated in analogous systems.

Optimized Protocol:

- Dissolve 4-(thiazol-2-yl)-N,N-dimethylaniline in 1,2-dichloroethane.

- Add SOBr₂ dropwise at 0°C.

- Stir for 1 hour, then quench with aqueous NaHCO₃.

- Isolate via filtration and recrystallization (ethanol/water).

Yield: 72–78%

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(4-bromothiazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Coupling Reactions: The aniline moiety can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and alkoxides, typically in polar solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the thiazole ring.

Oxidation: Sulfoxides and sulfones are the major products.

Reduction: Dihydrothiazoles are formed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

4-(4-bromothiazol-2-yl)-N,N-dimethylaniline has shown potential as an antimicrobial and anticancer agent. Research indicates that it can inhibit the growth of various bacterial strains and cancer cells. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its utility in cancer therapeutics .

Mechanism of Action

The mechanism involves interaction with specific molecular targets, potentially disrupting cellular processes critical for bacterial and cancer cell survival. This interaction may be enhanced by the presence of the bromine atom, which can facilitate stronger binding through halogen bonding .

Biochemical Assays

In biochemical research, 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline serves as a probe to study enzyme activities and protein interactions. Its ability to selectively bind to certain proteins allows researchers to investigate complex biological pathways .

Case Study: Enzyme Inhibition

A study on enzyme inhibition revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline with structurally related N,N-dimethylaniline derivatives, focusing on electronic effects, synthetic accessibility, and functional applications.

Table 1: Structural and Electronic Comparison

Key Insights :

Electronic Effects :

- The bromothiazole group in the target compound introduces stronger electron-withdrawing effects compared to benzimidazole () or anthracene () substituents. This enhances intramolecular charge transfer, as seen in fluorescence studies of similar compounds like 4-(benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) .

- Azo derivatives () exhibit photoactive behavior due to their ability to undergo cis-trans isomerization, a property absent in bromothiazole analogs .

Synthetic Accessibility :

- Brominated intermediates (e.g., 4-bromo-N,N-dimethylaniline in ) are versatile building blocks, but yields for thiazole-containing derivatives remain unreported in the evidence. In contrast, imidazole derivatives () are synthesized efficiently via one-pot reactions with >85% yields .

Biological and Material Applications :

- Styryl-N,N-dimethylaniline derivatives () show potent anticancer activity (IC₅₀ = 10 µM for Wnt inhibition), outperforming resveratrol .

- Anthracene-based analogs () demonstrate solvent-dependent fluorescence, making them suitable for optoelectronic devices .

No direct toxicity data are available for the target compound, unlike the well-characterized imidazole derivative 5g in .

Biological Activity

4-(4-Bromothiazol-2-yl)-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a bromothiazole ring, which is known for its biological activity, linked to a dimethylaniline moiety. The presence of bromine enhances its interaction with biological targets through halogen bonding, which can affect binding affinity and selectivity.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that derivatives of bromothiazole exhibit significant antimicrobial properties. For instance, complexes formed with nickel (Ni) and zinc (Zn) using thiazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and E. coli .

- Binding Affinity : The binding affinity of 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline derivatives has been studied in the context of neurodegenerative diseases. The compound demonstrates improved selectivity towards α-synuclein aggregates compared to non-brominated analogs, suggesting that the bromine substitution plays a crucial role in enhancing binding interactions .

- Pharmacokinetics : In vivo studies have shown that certain derivatives exhibit rapid brain uptake and clearance, indicating their potential as PET imaging agents for neurological conditions .

Case Study 1: Antibacterial Activity

A study synthesized Ni(II) and Zn(II) complexes with thiazole ligands derived from 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline. The Ni(II) complex exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL against resistant bacterial strains, outperforming standard antibiotics like Streptomycin .

Case Study 2: Binding Studies

Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives in binding studies against α-synuclein fibrils. The presence of the bromine atom was found to significantly enhance binding affinity compared to other substituents, with specific K_i values indicating competitive inhibition .

Data Table: Biological Activity Summary

Q & A

Q. Q: What are the recommended synthetic routes for 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline, and how can purity be verified?

A: The compound can be synthesized via coupling reactions involving bromothiazole derivatives and N,N-dimethylaniline precursors. For example, analogous methods to those used for 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline involve condensation reactions under reflux, followed by purification via column chromatography . Purity verification should include:

- 1H/13C-NMR to confirm substituent positions and integration ratios.

- Elemental analysis to validate stoichiometry.

- Single-crystal X-ray diffraction for structural elucidation, as demonstrated for related aromatic amines .

Advanced Synthesis: Electrochemical vs. Chemical Methods

Q. Q: How do electrochemical and chemical synthesis methods compare for generating derivatives of N,N-dimethylaniline-based compounds?

A: Electrochemical oxidation (e.g., of 4-nitroso-N,N-dimethylaniline in aqueous ethanol at pH 7.0) yields disulfonamide derivatives with 55–76% efficiency, while chemical methods (pH 2.0) favor monosulfonamide products (75–85% yield) . Key considerations:

- Selectivity: Electrochemical routes minimize side reactions due to controlled potential.

- Scalability: Chemical synthesis is more suited for large-scale production.

Spectroscopic Characterization Challenges

Q. Q: How do solvent polarity and hydrogen bonding affect the fluorescence properties of N,N-dimethylaniline derivatives?

A: Solvent-induced polarizability significantly impacts fluorescence decay times and emission wavelengths. For example, 4-(9-anthryl)-N,N-dimethylaniline exhibits red-shifted emission in polar solvents due to stabilization of the excited-state dipole . Methodological recommendations:

- Use time-resolved fluorescence spectroscopy to measure decay kinetics.

- Apply Onsager/PCM solvent models in computational studies to predict solvent effects .

Computational Modeling for Structural Validation

Q. Q: Which computational methods best align with experimental data for geometry optimization of N,N-dimethylaniline derivatives?

A: Density functional theory (DFT) with the B3LYP/6-31G(d) basis set shows strong agreement with experimental X-ray data for bond lengths (<0.02 Å deviation) and angles (<1° error) . Key steps:

- Validate molecular electrostatic potential (MEP) maps to predict reactive sites.

- Compare GIAO-calculated NMR shifts with experimental values (RMSD < 0.5 ppm for 1H) .

Reaction Mechanism Insights

Q. Q: What role does the bromothiazole moiety play in directing regioselectivity in cross-coupling reactions?

A: The bromine atom at the 4-position of the thiazole ring enhances electrophilicity, facilitating Suzuki-Miyaura couplings. For example, analogous compounds (e.g., 4-ethynyl-N,N-dimethylaniline) undergo regioselective alkyne functionalization due to electronic effects .

- Mechanistic probe: Use kinetic isotope effects (KIEs) or Hammett plots to quantify substituent influence.

Handling Data Contradictions in Solvent-Dependent Studies

Q. Q: How should researchers resolve discrepancies between experimental and computational solvent-effect predictions?

A: Contradictions often arise from incomplete solvent models. For 4-(9-anthryl)-N,N-dimethylaniline, discrepancies in Stokes shift predictions were resolved by incorporating non-equilibrium solvation effects into PCM models . Recommendations:

- Combine polarizable continuum models (PCM) with explicit solvent molecules for hybrid simulations.

- Validate with temperature-dependent fluorescence quenching experiments.

Advanced Applications in Materials Science

Q. Q: Can 4-(4-bromothiazol-2-yl)-N,N-dimethylaniline serve as a building block for optoelectronic materials?

A: The bromothiazole group’s electron-withdrawing nature and conjugation with the dimethylaniline donor make it suitable for:

- Organic LEDs (OLEDs): Modify frontier molecular orbitals (FMOs) via substituent tuning to adjust bandgaps .

- Nonlinear optics (NLO): Measure hyperpolarizability (β) using electric-field-induced second-harmonic generation (EFISHG) .

Crystallography and Polymorphism

Q. Q: What crystallographic techniques are critical for identifying polymorphs in N,N-dimethylaniline derivatives?

A: Low-temperature X-ray diffraction (e.g., at 122 K) revealed a phase transition in 4-ethynyl-N,N-dimethylaniline, with triclinic polymorphs forming dodecamers via weak C–H···π interactions . Best practices:

- Perform differential scanning calorimetry (DSC) to detect phase transitions.

- Use Hirshfeld surface analysis to quantify intermolecular contacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.